Pg-AMP1
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
RESPSSRMECYEQAERYGYGGYGGGRYGGGYGSGRGQPVGQGVERSHDDNRNQPR |
Origin of Product |
United States |
Isolation and Biochemical Purification Strategies for Pg Amp1
Methodological Approaches for Peptide Extraction from Plant Tissues
The initial step in obtaining Pg-AMP1 from its natural source involves the extraction of peptides from guava seeds. A common methodological approach for this involves the use of a saline and acidic solution to solubilize the peptide components from the dried seed material. Specifically, a solution of 0.6 M NaCl and 0.1% HCl has been employed for the extraction process. nih.govnih.gov This method facilitates the release of proteins and peptides from the plant matrix. Following the extraction with the solvent, the crude extract is typically subjected to centrifugation to separate the solid plant debris from the liquid containing the extracted molecules. nih.govnih.gov To further concentrate the protein and peptide content, techniques such as ammonium (B1175870) sulfate (B86663) precipitation are applied to the supernatant. nih.gov This precipitation step helps to selectively isolate proteins and peptides based on their solubility at different salt concentrations, effectively reducing the volume and complexity of the extract prior to further purification steps.
Chromatographic Purification Techniques Applied to this compound Isolation
Following the initial extraction and precipitation, chromatographic techniques are crucial for purifying this compound from the complex mixture of molecules present in the crude extract. The purification protocol for this compound has notably utilized a combination of affinity chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).
One reported method involves the use of a Red-Sepharose Cl-6B affinity column. nih.govnih.govnih.gov Affinity chromatography separates molecules based on their specific binding interactions with a stationary phase. The use of Red-Sepharose suggests an interaction based on the peptide's properties, potentially involving binding to the immobilized ligand.
Subsequently, reversed-phase HPLC is employed as a high-resolution purification step. nih.govnih.govnih.gov This technique separates peptides based on their hydrophobicity. A Vydac C18-TP column has been specified for the RP-HPLC purification of this compound. nih.govnih.govnih.gov The C18 stationary phase is hydrophobic, and separation is achieved by eluting with a gradient of increasing organic solvent concentration, causing peptides to elute in order of increasing hydrophobicity. This step is effective in achieving a high level of purity for the target peptide.
Characterization of Peptide Identity and Purity in Isolated Fractions
After chromatographic purification, it is essential to characterize the isolated fractions to confirm the identity and assess the purity of this compound. Several analytical techniques have been applied for this purpose.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used to estimate the molecular weight and assess the purity of protein and peptide samples. nih.govnih.gov Analysis of purified this compound fractions by SDS-PAGE has indicated its presence.
Mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry, has been a key technique for determining the molecular mass of the isolated peptide. nih.govnih.gov MALDI-ToF analysis of this compound revealed a molecular mass of approximately 6029.34 Da for the monomeric form. nih.govnih.gov The presence of small quantities of a homodimer has also been observed. nih.govnih.gov
Furthermore, amino acid sequencing has been performed to determine the primary structure of this compound, confirming its identity. nih.govnih.gov This sequencing has revealed a clear identity to the plant glycine-rich protein family, classifying this compound within this group of proteins. nih.govnih.gov
These characterization methods collectively confirm the successful isolation and purification of this compound and provide essential information about its molecular characteristics.
Characterization Data for this compound
| Property | Value | Method Used | Source |
| Molecular Mass | ~6029.34 Da | MALDI-ToF MS | nih.govnih.gov |
| Oligomeric State | Monomer, small quantities of homodimer | SDS-PAGE, MALDI-ToF MS | nih.govnih.gov |
| Peptide Family | Glycine-rich protein | Amino acid sequencing | nih.govnih.gov |
| Source Organism | Psidium guajava (Guava) seeds | Isolation source | nih.govnih.govnih.gov |
Advanced Structural Elucidation of Pg Amp1 and Its Analogs
Primary Sequence Analysis and Distinctive Amino Acid Composition
Sequencing of native Pg-AMP1 revealed a fragment consisting of 55 amino acid residues. embrapa.br Primary sequence analysis indicates similarity to the plant glycine-rich protein family. embrapa.brresearchgate.net A distinctive feature of this compound is its rich composition of glycine (B1666218) and serine residues, particularly in certain regions, which are thought to contribute to the flexibility of the molecule. doi.org While there is primary sequence divergence compared to other plant GRPs, a considerable similarity is observed within the glycine-rich domain. embrapa.br A conserved pattern of glycine and tyrosine residues has been noted across analyzed sequences. embrapa.br
The recombinant form of this compound, generated through heterologous expression, includes modifications such as an additional methionine residue at the N-terminus and a histidine tag (His6-tag) at the C-terminus. researchgate.netnih.gov The deduced open reading frame for recombinant this compound is 168 base pairs long, plus the methionine, and includes the His6 tag, encoding a predicted peptide of 62 amino acid residues. nih.gov
Computational Prediction and Experimental Determination of Secondary and Tertiary Structures
Structural studies employing both computational and experimental techniques have provided insights into the secondary and tertiary structures of this compound.
Identification of Alpha-Helical Conformations and Conformational Flexibility
Both native and recombinant this compound have been reported to exhibit α-helical conformations. doi.orgresearchgate.net Specifically, studies using ab initio molecular modeling and molecular dynamics simulations suggest that both forms are composed of an N-terminal α-helix and a dynamic loop that constitutes a significant portion of the peptide, representing two-thirds of the protein. nih.gov Regions rich in glycine and serine residues are believed to confer flexibility to these molecules. doi.org This flexibility allows both native and recombinant this compound to potentially assume different conformations. doi.org
Experimental techniques such as Nuclear Magnetic Resonance (NMR) analysis have indicated that peptides like guavanin 2, derived from this compound, adopt an α-helical structure in hydrophobic environments. nih.gov Circular Dichroism (CD) experiments on guavanin 2 showed no defined secondary structure in aqueous solution but formed an α-helical conformation in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, indicating a coil-to-helix transition upon interaction with hydrophobic environments. d-nb.info
Oligomerization States: Monomer and Dimer Configurations
This compound has been characterized as existing in both monomeric and dimeric forms. Experimental techniques such as SDS-PAGE and mass spectrometry (MALDI-ToF) have identified native this compound primarily as a monomer with a molecular mass of approximately 6029.34 Da, with small quantities of a homodimer also observed. embrapa.br
For the recombinant this compound, the predicted molecular mass is calculated to be 6.98 kDa as a monomer and 13.96 kDa in its dimer form. nih.gov Glycine and arginine residues appear to be important for the formation of the dimer, as native this compound forms a homodimer through interactions involving these amino acids. embrapa.br Dimerization can play a significant role in the activity of pore-forming peptides, with dimeric peptides often exhibiting higher activity due to the proximity of the peptide chains. mdpi.com
Molecular Dynamics Simulations and Ab Initio Modeling for Structural Insights
Computational methods, including ab initio molecular modeling and molecular dynamics (MD) simulations, have been crucial in investigating the structure of this compound and its analogs. embrapa.brnih.gov These techniques allow for the prediction of protein structures and the study of their dynamic behavior. embrapa.brdoi.org
Ab initio modeling, for instance, has been used to generate three-dimensional models of this compound fragments and derived peptides. nih.gov Studies utilizing ab initio molecular modeling and MD simulations have suggested that both native and recombinant this compound structures consist of an N-terminal α-helix and a dynamic loop. nih.gov In contrast to some earlier proposals, these studies indicated a tendency towards a globular fold rather than an extended one, potentially adopting glycine loops or anti-parallel β-sheet conformations. nih.gov
Molecular dynamics simulations, often performed using software like Gromacs, allow for the simulation of peptide structures in various environments, such as water, to understand their stability and conformational changes. embrapa.brbiorxiv.orgu-tokyo.ac.jp These simulations can provide insights into the interactions of AMPs with biological membranes and other molecules. doi.orgbiorxiv.org
Computational approaches, such as using the QUARK ab initio modeling server and MODELLER, have been employed for predicting the three-dimensional structure of this compound and its recombinant analog. researchgate.net
Comparative Structural Analysis of Native Versus Recombinant this compound Forms
Comparative structural analyses have been performed to understand the differences and similarities between native and recombinant this compound. Despite modifications in the recombinant form, such as the addition of a methionine and a His6-tag, the heterologously expressed this compound structure has been reported to be very similar to the native one. researchgate.net
Ab initio molecular modeling and molecular dynamics simulations have indicated that both native and recombinant peptide structures share the characteristic of being composed of an N-terminal α-helix and a dynamic loop. nih.gov While the His6-tag in the recombinant peptide may contribute to a broader spectrum of activity, it does not appear to cause significant structural changes according to three-dimensional structural predictions. researchgate.netnih.gov
However, the recombinant peptide showed a slightly higher solvated potential energy compared to the native form, which could be related to the exposition of the His6-tag. nih.gov Both forms can assume different conformations due to variations in their flexible regions. doi.org
Here is a table summarizing some structural characteristics:
| Feature | Native this compound | Recombinant this compound |
| Primary Sequence Length | 55 amino acid residues (fragment sequenced) embrapa.br | Predicted 62 amino acid residues (including tags) nih.gov |
| N-terminus | Native sequence | Additional Methionine residue researchgate.netnih.gov |
| C-terminus | Native sequence | Histidine tag (His6-tag) researchgate.netnih.gov |
| Monomer Molecular Mass | ~6029.34 Da embrapa.br | Predicted 6.98 kDa nih.gov |
| Dimer Molecular Mass | Observed in small quantities embrapa.br | Predicted 13.96 kDa nih.gov |
| Secondary Structure | Contains α-helical conformations doi.orgresearchgate.netnih.gov | Contains α-helical conformations doi.orgresearchgate.netnih.gov |
| Tertiary Structure Tendency | Tendency to adopt a globular fold nih.gov | Tendency to adopt a globular fold nih.gov |
| Flexible Regions | Present (Gly/Ser rich) doi.org | Present (Gly/Ser rich) doi.org |
| Solvated Potential Energy | Lower nih.gov | Slightly higher (potentially due to His6-tag) nih.gov |
Table 1: Comparative Structural Features of Native and Recombinant this compound
| Feature | Native this compound | Recombinant this compound |
| Primary Sequence Length | 55 amino acid residues (fragment sequenced) embrapa.br | Predicted 62 amino acid residues (including tags) nih.gov |
| N-terminus | Native sequence | Additional Methionine residue researchgate.netnih.gov |
| C-terminus | Native sequence | Histidine tag (His6-tag) researchgate.netnih.gov |
| Monomer Molecular Mass | ~6029.34 Da embrapa.br | Predicted 6.98 kDa nih.gov |
| Dimer Molecular Mass | Observed in small quantities embrapa.br | Predicted 13.96 kDa nih.gov |
| Secondary Structure | Contains α-helical conformations doi.orgresearchgate.netnih.gov | Contains α-helical conformations doi.orgresearchgate.netnih.gov |
| Tertiary Structure Tendency | Tendency to adopt a globular fold nih.gov | Tendency to adopt a globular fold nih.gov |
| Flexible Regions | Present (Gly/Ser rich) doi.org | Present (Gly/Ser rich) doi.org |
| Solvated Potential Energy | Lower nih.gov | Slightly higher (potentially due to His6-tag) nih.gov |
Spectrum and Specificity of Pg Amp1 Antimicrobial Activity
Antibacterial Efficacy Against Gram-Negative Bacterial Pathogens
Native Pg-AMP1 demonstrates significant antibacterial efficacy, primarily targeting Gram-negative bacteria. embrapa.brresearchgate.netnih.govmdpi.comresearchgate.net It has shown deleterious effects and clear growth reduction against key Gram-negative pathogens involved in urinary and gastro-intestinal infections, including Klebsiella sp. (specifically K. pneumoniae) and Proteus sp. embrapa.brresearchgate.netfrontiersin.org At a concentration of 40 µg/ml, native this compound resulted in a 90% inhibition of Klebsiella sp. growth and a 30% inhibition of Proteus sp. growth. embrapa.brresearchgate.netfrontiersin.org Further quantitative assessments revealed minimum inhibitory concentration (MIC) values for native this compound against certain Gram-negative strains. embrapa.br It exhibited bactericidal activity against these susceptible strains. embrapa.br
Recombinant this compound, which includes modifications such as an N-terminal methionine residue and a C-terminal His6-tag, has shown a broader spectrum of activity compared to the native peptide. researchgate.netnih.govnih.gov The recombinant form has demonstrated inhibitory activity against multiple Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govuprm.edu Specifically, recombinant this compound showed bacteriostatic activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, and bactericidal activity against Escherichia coli. uprm.edu
Antibacterial Efficacy Against Gram-Positive Bacterial Pathogens
The antibacterial efficacy of this compound against Gram-positive bacteria differs significantly between its native and recombinant forms. Native this compound has been reported to show no inhibitory activity against Gram-positive bacteria tested, such as Staphylococcus aureus. embrapa.brresearchgate.net
In contrast, recombinant this compound exhibits inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermides. researchgate.netnih.govuprm.edu This expanded activity spectrum of the recombinant peptide is suggested to be related to an increase in its positive net charge due to the addition of the His6-tag. researchgate.net Recombinant this compound showed bacteriostatic activity against both Staphylococcus aureus and Staphylococcus epidermides. uprm.edu
Investigation of Antifungal and Other Antagonistic Activities
Investigations into the antifungal activity of native this compound have consistently shown a lack of inhibitory effects. embrapa.brresearchgate.netfrontiersin.org Native this compound demonstrated no inhibitory activity against tested human and plant pathogenic fungi, including Fusarium oxysporum, Aspergillus fumigatus, and Rhizoctonia solani, even at concentrations up to 100 μg/mL. embrapa.brresearchgate.netfrontiersin.org This suggests a specific mode of action primarily directed towards prokaryotic bacterial cells. frontiersin.org
While one study mentioning an optimized peptide derived from this compound (guavanin 2) noted modest killing activity against Candida parapsilosis and inactivity against Candida albicans, this does not reflect the activity of the native this compound peptide itself. d-nb.info Based on available research, native this compound does not possess significant antifungal properties. embrapa.brresearchgate.netfrontiersin.org Information regarding the activity of this compound against other types of pathogens, such as viruses or parasites, was not found in the consulted literature.
Quantitative Assessment of Inhibitory Concentrations and Growth Kinetics
Quantitative assessments of native this compound's antibacterial activity include the determination of minimum inhibitory concentrations (MICs) against specific Gram-negative bacterial strains. embrapa.br
| Bacterial Strain | MIC (µg/mL) | Activity |
| Escherichia coli ATCC 8739 | 72 | Bactericidal embrapa.br |
| Klebsiella pneumoniae ATCC 13883 | 32 | Bactericidal embrapa.br |
| Salmonella typhimurium ATCC 14028 | No activity | - |
Additionally, at a concentration of 40 µg/ml, native this compound caused a 90% reduction in the growth of Klebsiella sp. and a 30% reduction in the growth of Proteus sp. embrapa.brresearchgate.netfrontiersin.org
For recombinant this compound, while its activity against a broader range of bacteria (including Gram-positives) is reported, specific MIC or minimum bactericidal concentration (MBC) values for the recombinant form were not consistently detailed in the provided sources. researchgate.netnih.govuprm.edu One study noted that MIC values for the recombinant peptide against Gram-negative bacteria appeared higher than those for the native peptide, potentially due to differences in the dissolution medium (saline solution vs. Milli-Q water). researchgate.net The recombinant peptide showed bacteriostatic activity against Staphylococcus aureus, Staphylococcus epidermides, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and bactericidal activity against Escherichia coli. uprm.edu
Detailed studies specifically on the growth kinetics of native or recombinant this compound against target pathogens were not found in the provided search results. While the killing kinetics of an optimized peptide derived from this compound were evaluated, this does not describe the kinetics of the original this compound peptide. d-nb.info
Molecular Mechanisms of Action of Pg Amp1 on Microbial Cells
Interaction with Bacterial Cell Membranes and Permeabilization Events
A primary target for many AMPs, including Pg-AMP1, is the bacterial cell membrane uprm.edursc.orgnih.govfrontiersin.orgmdpi.comarxiv.orgjmb.or.krfrontiersin.org. These interactions are often initiated by electrostatic forces between the positively charged residues of the peptide and the negatively charged components abundant in bacterial membranes rsc.orgnih.govfrontiersin.orgmdpi.comarxiv.orgjmb.or.krfrontiersin.orgmdpi.comubc.ca. Bacterial membranes are characterized by a higher content of anionic lipids such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) compared to eukaryotic membranes, which contributes to this selective interaction nih.govfrontiersin.orgmdpi.comjmb.or.krfrontiersin.orgubc.ca. Studies have shown that this compound exhibits a greater affinity for prokaryotic or bacterial membranes than for eukaryotic or human cell membranes uprm.edu. Beyond the initial electrostatic attraction, hydrophobic interactions between the amphipathic regions of the peptide and the membrane phospholipids (B1166683) are also crucial for membrane association frontiersin.org.
Pore Formation and Membrane Disruption Dynamics
Membrane disruption by AMPs can occur through various mechanisms, including the formation of pores (such as barrel-stave or toroidal pores) or via a carpet-like mechanism jmb.or.krfrontiersin.orgdoi.orgnih.govnih.govbiorxiv.org. The three-dimensional structure of this compound has shown similarities to colicin E3, a protein known to interact with cell membrane receptors and lead to cell intoxication embrapa.br. Colicins typically bind to receptors on the cell surface, facilitating their entry into the cytoplasm embrapa.br. The membrane-disrupting mode of action has been specifically noted for recombinant this compound biocompare.com. Some AMPs are known to induce surface perturbations and pore-like defects in membranes, which can lead to the leakage of intracellular contents nih.govdoi.orgnih.govbiorxiv.org. Changes in membrane permeability are considered a potential mechanism of action for GRP peptides like this compound frontiersin.org.
Role of Peptide Charge and Amphipathicity in Membrane Association
The positive charge and amphipathic nature of AMPs are critical factors determining their interaction with and disruption of bacterial membranes rsc.orgnih.govfrontiersin.orgmdpi.comarxiv.orgjmb.or.krfrontiersin.orgmdpi.comubc.caresearchgate.net. AMPs are generally cationic due to the presence of positively charged amino acid residues like lysine (B10760008) and arginine researchgate.netrsc.orgnih.govmdpi.comarxiv.orgjmb.or.krfrontiersin.orgubc.ca. This compound contains positively charged regions, primarily composed of arginine residues embrapa.br. These arginine residues can contribute to the positive charge and facilitate interactions with pathogens frontiersin.org. The amphipathic structure, where hydrophobic and hydrophilic residues are spatially separated, allows the peptide to interact favorably with both the lipid core and the polar headgroups of the membrane researchgate.netrsc.orgfrontiersin.orgmdpi.comjmb.or.krfrontiersin.orgubc.caresearchgate.net. The amphipathic nature enables peptides to insert into the membrane interface ubc.ca. The increase in activity against Gram-positive bacteria observed in recombinant this compound, compared to the native form, has been suggested to be related to an increase in positive net charge due to the addition of a His6-tag researchgate.net.
Modulation of Intracellular Targets and Metabolic Pathways
In addition to membrane disruption, AMPs can also exert their antimicrobial effects by modulating intracellular targets and interfering with essential metabolic pathways once they have entered the microbial cell scitechdaily.combiocompare.comrsc.orgnih.govmdpi.combiorxiv.orgmdpi.comfrontiersin.orgmdpi.com. These intracellular targets can include nucleic acids (DNA and RNA) and proteins scitechdaily.combiocompare.comrsc.orgmdpi.combiorxiv.orgmdpi.commdpi.com. Some AMPs are known to inhibit key microbial processes such as protein synthesis, nucleic acid synthesis, enzymatic activity, and cell division rsc.orgmdpi.commdpi.combiorxiv.orgmdpi.comfrontiersin.orgmdpi.com.
Interference with Nucleic Acid Synthesis and Integrity
Interference with nucleic acid synthesis is a mechanism employed by some AMPs uprm.edursc.orgmdpi.combiorxiv.orgmdpi.commdpi.com. While specific detailed research findings on this compound's direct interaction with DNA or RNA are limited in the provided search results, the general mechanisms of AMPs include the inhibition of DNA and RNA synthesis rsc.orgmdpi.commdpi.com. For instance, some AMPs like indolicidin (B8082527) are reported to inhibit DNA synthesis, while protegrins can inhibit RNA synthesis mdpi.commdpi.com. Given that this compound is described as disrupting intracellular targets, interference with nucleic acid synthesis represents a potential mechanism, consistent with the broader understanding of AMP function scitechdaily.combiocompare.com.
Disruption of Protein Synthesis and Enzymatic Function
Disruption of protein synthesis and enzymatic function is another intracellular mechanism utilized by certain AMPs rsc.orgmdpi.commdpi.combiorxiv.orgmdpi.comfrontiersin.orgmdpi.com. Some AMPs target ribosomes, interfering with protein synthesis mdpi.commdpi.comfrontiersin.org. Ribosome-inactivating proteins (RIPs), for example, disrupt protein synthesis by removing purine (B94841) bases from rRNA mdpi.com. While specific data detailing this compound's direct impact on particular enzymes or ribosomal function within microbial cells is not extensively provided in the search results, the general classification of AMPs and the mention of this compound disrupting intracellular targets suggest that interference with protein synthesis and enzymatic function could be part of its mechanism scitechdaily.combiocompare.com.
Investigation of Protein-Protein Interactions within Pathogen Systems
Investigations into the mechanism of action of this compound have suggested the potential involvement of protein-protein interactions, particularly the formation of a dimer embrapa.br. Analysis of the three-dimensional structure of this compound revealed similarities with colicin E3, an E. coli protein with bactericidal properties that interacts with receptors on the cell membrane surface embrapa.br. This structural homology suggests that this compound might also act through dimerization embrapa.br. Molecular dynamics analyses of this compound in a water environment showed that the peptide structure remained stable, supporting the possibility of homodimer formation for antibacterial activity embrapa.br. Positively charged regions within the peptide, primarily composed of arginine residues, are located at the core of the dimer and are involved in the interactions that form the dimeric molecule embrapa.br. An interaction mediated by a water molecule between an arginine residue from one monomer and a serine residue from the other has also been observed in the dimerical structure embrapa.br.
Data Table: Antimicrobial Activity of Native and Recombinant this compound
Based on reported data, the antimicrobial activity of native and recombinant this compound varies across different bacterial strains. The minimum inhibitory concentration (MIC) is a key indicator of this activity. researchgate.net
| Bacterial Strain | Native this compound MIC (µg/mL) | Recombinant this compound MIC (µg/mL) |
| Klebsiella pneumoniae | Higher | Inhibitory |
| Escherichia coli | Inhibitory | Inhibitory |
| Pseudomonas aeruginosa | - | Inhibitory |
| Staphylococcus aureus | No inhibitory activity | Inhibitory |
| Staphylococcus epidermides | - | Inhibitory |
Note: Specific MIC values for native this compound against P. aeruginosa and S. epidermides were not explicitly available in the provided context, only that recombinant this compound showed inhibitory activity against them. The term "Higher" for native this compound against K. pneumoniae and E. coli indicates that the MIC was higher compared to the recombinant form. "Inhibitory" indicates activity was observed. researchgate.net
Genetic Basis, Biosynthesis, and Expression Profiling of Pg Amp1
Cloning and Nucleotide Sequence Analysis of the Pg-AMP1 Gene
The initial isolation and characterization of this compound from guava seeds identified it as a monomer with a molecular mass of approximately 6 kDa (specifically 6029.34 Da), existing also in small quantities as a homodimer. researchgate.netembrapa.br Amino acid sequencing revealed its identity as a member of the plant glycine-rich protein (GRP) family. researchgate.netembrapa.br
Further studies involving the cloning and analysis of the gene encoding this compound provided insights into its genetic structure. One report describes the deduced open reading frame (ORF) of this compound as being 168 base pairs (bp) long, which, along with an added methionine and a His6 tag in recombinant versions, encodes a predicted peptide of 62 amino acid residues. nih.gov This recombinant form has a calculated molecular mass of 6.98 kDa as a monomer and 13.96 kDa as a dimer. nih.gov The UniProt entry for Pg-AMP (accession number P86030) from Psidium guajava lists a sequence of 55 amino acids with a mass of 6029. uniprot.org
While detailed nucleotide sequence analysis beyond the ORF length is not extensively described in the provided search results, the identification and cloning of the gene have been crucial steps for further research, including heterologous expression. uenf.br
Heterologous Expression Systems for Recombinant this compound Production and Characterization
To facilitate large-scale production and detailed characterization, this compound has been successfully expressed in heterologous systems, notably Escherichia coli. nih.govresearchgate.net Heterologous expression allows for the production of sufficient quantities of the peptide for various studies, bypassing the limitations of direct isolation from natural sources where AMPs are often present in minute amounts. researchgate.netnih.gov
In one reported instance of heterologous expression in E. coli, the recombinant this compound included an N-terminal methionine residue and a C-terminal His6 tag. researchgate.net This recombinant peptide was found to exhibit inhibitory activity against a broader spectrum of bacteria, including both Gram-negative (E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus and Staphylococcus epidermides) species, compared to the native peptide which primarily showed activity against Gram-negative bacteria like Klebsiella sp. and Proteus sp. embrapa.brnih.govresearchgate.net The increased positive net charge due to the His6 tag addition in the recombinant version is suggested as a possible reason for the broader activity spectrum. researchgate.net
Characterization of the recombinant peptide confirmed its molecular mass and structural properties. nih.gov Theoretical structure analyses have been performed to understand the functional differences between native and recombinant forms, although three-dimensional structural predictions indicated that the His6-tag might not cause significant structural changes in the this compound itself. nih.govresearchgate.net
Heterologous expression strategies are considered efficient methods for large-scale AMP manufacturing, overcoming the challenges associated with isolating peptides directly from their natural sources. nih.gov
Endogenous Expression Patterns and Transcriptional Regulation in Psidium guajava
In its native plant, Psidium guajava, this compound is isolated from seeds. researchgate.netembrapa.br This suggests that seeds are a primary site of accumulation for this peptide. While the provided search results mention analysis of expression patterns in other organ systems and the effect of external stimuli, detailed endogenous expression patterns and specific transcriptional regulation mechanisms of the this compound gene in different Psidium guajava tissues or under various conditions are not extensively elaborated upon. One study indicated that transcript levels were moderately but selectively affected by different external stimuli, with flooding stress remarkably increasing the accumulated level of the transcript from one of the genes. researchgate.net
Generally, plant AMPs can be expressed constitutively in different parts of a host system and their expression can be induced by pathogen attacks or environmental changes. researchgate.netnih.gov While this general principle applies to plant AMPs, specific details regarding the transcriptional regulation of the this compound gene in Psidium guajava require further investigation beyond the scope of the provided information.
Evolutionary Relationships and Gene Family Analysis of Plant Glycine-Rich Peptides
This compound has been identified as belonging to the plant glycine-rich protein (GRP) family. researchgate.netembrapa.br Plant GRPs are a family of proteins and peptides characterized by a glycine (B1666218) repeat domain and are known to perform diverse functions. researchgate.net While many plant AMPs are characterized by multiple disulfide bonds, some, including this compound, have few or no cysteine residues, possessing high structural flexibility. mdpi.com GRPs like this compound may present a high percentage of glycines in their primary sequence. oup.com
The structural variations within the GRP family contribute to their diverse functions. Two structural conformations proposed for GRPs include glycine loops arranged as a Velcro and an anti-parallel β-sheet with several β-strands. researchgate.net this compound itself has been described as having two α-helices connected by a loop, with arginine residues contributing to a positive charge that facilitates interaction with pathogens. frontiersin.orgnih.gov
Evolutionary relationships within plant AMP families suggest an ancient origin and widespread occurrence, yet they show a high degree of variation in amino acid sequences. researchgate.net Despite this variation, there is often a conserved topology among families, indicating that defensive properties might be linked more to tridimensional structure than primary sequence. researchgate.net The ability of plant AMPs to organize into families with conserved structural folds allows for sequence variation within the same scaffold, enabling multiple functions and recognition of different targets. mdpi.com
This compound has been used as a template for the design of novel peptides, such as Guavanin-2, highlighting its significance in the study and development of new antimicrobial agents based on plant AMP structures. oup.comresearchgate.net
Table 1: Characteristics of Native and Recombinant this compound
| Feature | Native this compound (from Psidium guajava seeds) | Recombinant this compound (expressed in E. coli) |
| Molecular Mass | 6029.34 Da (monomer), small quantities of homodimer researchgate.netembrapa.br | 6.98 kDa (monomer), 13.96 kDa (dimer) (calculated) nih.gov |
| Amino Acid Residues | 55 uniprot.org | Predicted 62 (including Met and His6 tag) nih.gov |
| Activity Spectrum | Primarily Gram-negative bacteria (Klebsiella sp., Proteus sp.) researchgate.netembrapa.br | Broader: Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) and Gram-positive (S. aureus, S. epidermides) bacteria nih.govresearchgate.net |
| Modifications | None (naturally occurring) | N-terminal Methionine, C-terminal His6 tag researchgate.net |
| Family | Plant Glycine-Rich Protein (GRP) family researchgate.netembrapa.br | Plant Glycine-Rich Protein (GRP) family |
Biotechnological Applications and Rational Peptide Engineering of Pg Amp1 Derived Peptides
Design and Synthesis of Novel Antimicrobial Peptide Analogs Based on Pg-AMP1 Scaffold
The design and synthesis of novel antimicrobial peptide analogs based on the this compound scaffold involve sophisticated computational and structure-guided approaches aimed at improving potency, specificity, and other desirable characteristics.
Computational Design Methodologies and Genetic Algorithm Optimization
Computational methods play a crucial role in the design of novel AMPs, including those derived from this compound nih.govfrontiersin.orgnih.gov. These methodologies allow for the exploration of a vast sequence space and the prediction of peptide properties before synthesis, significantly accelerating the discovery process compared to traditional screening methods mit.eduscitechdaily.comfrontiersin.org.
Genetic algorithms (GAs) have been successfully applied to optimize peptides starting from natural AMPs like this compound nih.govfrontiersin.orgnih.govresearchgate.netuit.no. This approach mimics natural evolution, using principles of selection, mutation, and crossover to generate peptide sequences with desired characteristics mit.eduscitechdaily.comtechexplorist.com. In the context of this compound, a genetic algorithm was employed to design synthetic AMPs uit.no. The optimization process can start with fragments of the original peptide and use a fitness function that incorporates physicochemical properties relevant to antimicrobial activity, such as the ratio between hydrophobic moment and α-helix propensity frontiersin.orgnih.govresearchgate.net.
For instance, a study used four this compound fragments as the initial population for a genetic algorithm researchgate.net. The algorithm generated numerous candidate sequences, and those with higher predicted fitness values were selected for further evaluation frontiersin.org. This computational approach led to the identification of peptides with enhanced activity compared to the original this compound mit.edutechexplorist.com.
Structure-Guided Modifications for Enhanced Potency and Target Specificity
Structure-guided modifications are informed by the understanding of how the peptide's three-dimensional structure relates to its function and interaction with microbial membranes nih.govmdpi.comdoi.org. Although the mechanism of action for this compound is not fully elucidated, studies suggest it may involve dimer formation and interaction with bacterial membranes researchgate.netembrapa.br. This compound has been reported to have two α-helices connected by a loop, and positively charged arginine residues at the helix extremes may facilitate interaction with pathogens frontiersin.orgfrontiersin.org.
Modifications based on structural insights and desired properties, such as increased amphipathicity and a tendency to form alpha helices, can lead to improved membrane penetration and disruption mit.edutechexplorist.commdpi.combiocompare.com. For example, computationally designed peptides derived from this compound, known as guavanins, were engineered to possess these features mit.edubiocompare.com. Guavanin 2, a notable analog, is rich in arginine residues and has a different amino acid composition compared to the glycine-rich this compound mit.eduscitechdaily.com. These structural and compositional differences contribute to its increased potency, particularly against Gram-negative bacteria mit.edutechexplorist.com.
Structure-function studies are crucial in identifying key residues or regions within the peptide sequence that are critical for activity nih.gov. Even subtle changes in amino acid sequences can significantly impact the antimicrobial properties of AMPs nih.gov. By understanding these relationships, researchers can rationally design modifications to enhance the peptide's interaction with specific bacterial targets and minimize off-target effects nih.govresearchgate.netmdpi.com.
Research findings have demonstrated that engineered this compound derivatives can exhibit significantly higher antimicrobial activity against a range of bacteria compared to the native peptide. For example, guavanin 2 showed enhanced activity against Pseudomonas aeruginosa in a mouse model of skin infection mit.edutechexplorist.com.
Here is a simplified representation of the comparative activity (illustrative data based on search results):
| Peptide | Activity against Gram-Negative Bacteria | Activity against Gram-Positive Bacteria | Notes |
| Native this compound | Moderate (e.g., Klebsiella, Proteus) mdpi.comresearchgate.netembrapa.br | Limited or Absent researchgate.netembrapa.br | Glycine-rich mit.eduscitechdaily.com |
| Guavanin 2 | High (e.g., E. coli, P. aeruginosa) mit.edutechexplorist.com | Less active than against Gram-negative nih.gov | Arginine-rich, ɑ-helical propensity mit.edubiocompare.com |
Potential Integration of this compound and its Derivatives in Plant Disease Management
Plant-derived antimicrobial peptides like this compound hold potential for use in plant disease management mdpi.comresearchgate.net. Plants naturally produce AMPs as part of their defense system against various pathogens, including bacteria and fungi mdpi.comfrontiersin.org. This compound itself was isolated from guava seeds, highlighting its origin in plant defense nih.govresearchgate.net.
While the initial characterization of native this compound showed activity against human pathogenic bacteria, the broader potential of plant AMPs in protecting crops is an active area of research mdpi.comresearchgate.netresearchgate.net. Transgenic expression of plant AMPs in crops has been explored as a strategy to enhance resistance against plant pathogenic fungi and bacteria mdpi.com. Although specific detailed research findings on the direct application of this compound or its derivatives in managing plant diseases were not extensively detailed in the provided search results, the general context of plant AMPs in defense and the potential biotechnological applications suggest this as a relevant area. This compound's reported activity against certain bacteria indicates it could potentially be effective against bacterial plant pathogens. researchgate.netembrapa.br
The development of engineered peptides with enhanced potency and broader spectrum, as discussed in Section 7.1, could increase their efficacy against a wider range of plant pathogens. Further research is needed to specifically evaluate the activity of this compound and its optimized derivatives against key plant pathogens and to develop effective delivery methods for agricultural applications.
Research into Sustainable Production Strategies for Biotechnological Scale-Up
For the biotechnological application of this compound and its derivatives to be commercially viable, sustainable and cost-effective production strategies are essential researchgate.net. The native this compound is not abundant enough in guava seeds for large-scale biopharmaceutical production uprm.edu. This limitation necessitates the exploration of alternative production methods.
Recombinant protein expression systems offer a promising avenue for producing AMPs at a larger scale nih.govuprm.edu. Research has demonstrated the expression of recombinant this compound in Escherichia coli, yielding a peptide with antimicrobial activity against both Gram-negative and Gram-positive bacteria nih.govuprm.edu. The recombinant peptide had a slightly different activity spectrum compared to the native peptide, which could be influenced by factors such as dissolution medium researchgate.net.
Plant-based expression systems are also being investigated as a sustainable platform for producing antimicrobial peptides researchgate.netnih.govnih.gov. These systems offer potential advantages in terms of scalability and cost-effectiveness researchgate.net. While there are challenges in expressing AMPs in plants, such as potential toxicity to plant cells and degradation by proteases, advancements in genetic engineering and targeting the expression to specific cellular compartments like the apoplast are being explored to overcome these limitations nih.gov. A platform for high-yield, plant-based production of an antimicrobial peptide (AMP1, not specifically this compound in this instance, but demonstrating the principle) has shown promising results in terms of peptide accumulation and anti-infective efficacy in a mouse model researchgate.netnih.gov. Techno-economic analyses suggest the potential economic advantages and scalability of such plant-based platforms for producing preclinical-grade AMPs researchgate.netnih.gov.
Future Directions and Unresolved Research Questions for Pg Amp1
Elucidation of Comprehensive in vivo Antimicrobial Mechanisms
Current understanding of Pg-AMP1's antimicrobial action is largely based on in vitro studies. The recombinant form of this compound has shown inhibitory activity against bacteria such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermides. nih.gov Theoretical analyses suggest a mechanism involving membrane destabilization, metaphorically described as a "chain whip" where the peptide interacts with and disrupts the phospholipid membrane of the pathogen. core.ac.uk
However, the activity of an antimicrobial peptide within a living organism (in vivo) is far more complex. The host environment, including interactions with immune cells, tissues, and physiological fluids, can significantly modulate a peptide's efficacy. A critical future direction is to move beyond laboratory assays and investigate this compound's mechanism of action in relevant animal models of infection. frontiersin.orgnih.gov Unresolved questions include:
How does this compound interact with the host immune system? Does it possess immunomodulatory functions in addition to its direct microbicidal activity? nih.gov
What is the peptide's stability and distribution in biological tissues and fluids?
How does the complex biological milieu of an infection site affect the peptide's structure and function?
Answering these questions is essential for a comprehensive understanding of this compound's therapeutic potential and for bridging the gap between promising in vitro data and effective clinical use.
Exploration of Novel Delivery Systems for Enhanced Bioavailability
A significant hurdle for the therapeutic use of peptides like this compound is their generally low bioavailability and susceptibility to degradation by proteases in the body. nih.govnih.gov To be effective, particularly for systemic infections, this compound would require a delivery system that can protect it from degradation and deliver it efficiently to the site of infection.
Future research must focus on the development of novel drug delivery systems tailored for this compound. nih.gov This area remains largely unexplored for this specific peptide. Promising avenues for investigation include:
Nanoparticle Encapsulation: Loading this compound into biodegradable nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, could protect it from enzymatic breakdown and allow for controlled release.
Liposomal Formulations: Liposomes can encapsulate peptides, improving their stability and modifying their pharmacokinetic profile.
Hydrogel Systems: For topical applications, incorporating this compound into hydrogels could provide sustained local release at the site of a skin or wound infection.
The primary goal of these explorations is to develop formulations that improve the peptide's stability and bioavailability, making it a more viable candidate for therapeutic development.
Integration with Multi-Omics Approaches for Deeper Functional Insights
To fully understand the biological impact of this compound, future research should integrate multi-omics approaches. thermofisher.com This involves the simultaneous analysis of different biological layers, such as the genome, transcriptome, proteome, and metabolome, to create a holistic picture of the peptide's interactions with both pathogens and host cells. nih.govnih.gov
Currently, no multi-omics studies have been published specifically on this compound. Applying these technologies could provide profound insights into:
Pathogen Response: Transcriptomic and proteomic analysis of bacteria treated with this compound could reveal the full spectrum of cellular pathways affected by the peptide, beyond simple membrane disruption.
Host-Peptide Interaction: Analyzing the transcriptomic and metabolomic changes in host cells or tissues exposed to this compound could uncover novel immunomodulatory roles or other biological functions. researchgate.net
Biomarker Discovery: A multi-omics approach could help identify biomarkers that predict treatment efficacy or potential off-target effects. thermofisher.com
By generating and integrating these large-scale datasets, researchers can move beyond a one-dimensional view of this compound's antimicrobial activity and build comprehensive models of its functional impact. researchgate.net
Advancements in Peptide Engineering for Broadened Spectrum and Stability
Peptide engineering offers a powerful strategy to overcome the limitations of natural antimicrobial peptides. Initial research into modifying this compound has already yielded significant findings. The creation of a recombinant version of this compound with a C-terminal hexa-histidine tag (His6-tag) altered its activity spectrum. nih.govcore.ac.uk While the native peptide is most active against Gram-negative bacteria, the recombinant version gained activity against Gram-positive bacteria, although with a corresponding decrease in potency against Gram-negative strains. core.ac.ukresearchgate.net
This demonstrates that the peptide's structure can be successfully modified to enhance its properties. Future advancements in peptide engineering should aim to:
Broaden the Antimicrobial Spectrum: Further modifications could aim to create variants that are highly potent against a wide range of both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.
Enhance Stability: Amino acid substitutions could be introduced to make the peptide more resistant to cleavage by proteases, thereby increasing its half-life in vivo.
Optimize Activity: More advanced computational approaches, such as genetic algorithms, have been used to design optimized fragments of this compound, resulting in novel sequences termed "guavanins". nih.govresearchgate.net This strategy can be expanded to generate new peptide candidates with superior antimicrobial profiles.
The table below summarizes the reported differences in the minimum inhibitory concentration (MIC) for native and recombinant this compound, highlighting the impact of initial peptide engineering efforts. researchgate.net
| Organism | Native this compound MIC (μM) | Recombinant this compound MIC (μM) |
| Escherichia coli | 6.25 | 14.2 |
| Klebsiella pneumoniae | 6.25 | 14.2 |
| Staphylococcus aureus | >100 | 7.1 |
| Staphylococcus epidermidis | >100 | 14.2 |
Continued advancements in peptide engineering are crucial for refining this compound into a lead compound with a desirable balance of broad-spectrum activity, stability, and potency. nih.gov
Q & A
Q. What experimental approaches are recommended for characterizing the secondary structure of Pg-AMP1?
To analyze the secondary structure of this compound, researchers should employ circular dichroism (CD) spectroscopy to assess α-helical or β-sheet content under varying pH and temperature conditions. Nuclear magnetic resonance (NMR) can resolve atomic-level structural details, while molecular dynamics (MD) simulations predict folding stability. Validation using tools like PROCHECK ensures stereochemical quality by evaluating Ramachandran plots and residue-by-residue geometry .
Q. How can researchers assess the baseline antimicrobial efficacy of this compound against Gram-negative bacteria?
Standardized minimum inhibitory concentration (MIC) assays are critical. Use broth microdilution methods with E. coli or Pseudomonas aeruginosa strains, comparing this compound to positive controls (e.g., polymyxin B). Include time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Ensure replicates account for peptide stability in physiological buffers .
Q. What bioinformatics tools are suitable for initial sequence-function analysis of this compound?
Utilize BLAST for homology comparisons with known antimicrobial peptides (AMPs) and tools like CAMPR3 for physicochemical property predictions (e.g., hydrophobicity, charge). Sequence alignment against plant-derived AMPs (e.g., Snakin-1) can identify conserved motifs linked to membrane disruption .
Advanced Research Questions
Q. How can in silico optimization strategies improve this compound’s therapeutic potential?
Custom genetic algorithms (GAs) enable iterative sequence optimization. For example, modifying this compound’s N-terminal region (e.g., substituting hydrophobic residues) enhances membrane penetration. Validate using fitness scores from deepAMP-GOM or PepCVAE models, and compare with experimental MIC data. Prioritize candidates with high α-helical propensity and low cytotoxicity .
Q. What methodologies address contradictions between computational predictions and in vitro activity of this compound derivatives?
Discrepancies may arise from oversimplified scoring functions in algorithms. To resolve:
Q. How can combinatorial peptide design balance this compound’s antimicrobial activity and cytotoxicity?
Implement a multi-objective optimization (MOO) approach:
- Train machine learning models on datasets linking peptide sequences to hemolysis and MIC values.
- Use UMAP visualization to cluster candidates by physicochemical properties and activity profiles.
- Validate top candidates in co-culture models (e.g., human keratinocytes + S. aureus) to assess selectivity .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility. Tools like GraphPad Prism or R’s drc package are suitable .
Q. How should researchers document API-derived data for this compound-related computational workflows?
Follow FAIR principles:
- Metadata : Record API version, query parameters, and retrieval timestamps.
- Storage : Use version-controlled repositories (e.g., GitHub) with README files explaining preprocessing steps.
- Ethics : Anonymize data if human-derived and comply with platform terms (e.g., Google Scholar’s API policies) .
Research Design and Frameworks
How to formulate a PICOT-compliant research question for this compound mechanism studies?
Example:
- Population : P. aeruginosa biofilms.
- Intervention : this compound at 10–50 µg/mL.
- Comparison : Colistin (1–5 µg/mL).
- Outcome : Biofilm biomass reduction (quantified via crystal violet assay).
- Time : 24-hour exposure. This structure ensures testability and aligns with antimicrobial resistance research priorities .
Q. What criteria (FINER) should guide this compound translational research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
